(1S)-6-Oxabicyclo[3.1.0]hex-2-ene
Description
(1S)-6-Oxabicyclo[3.1.0]hex-2-ene is a bicyclic organic compound characterized by a six-membered ring system containing an oxygen atom (oxabicyclo) and a fused cyclopropane moiety. Its stereochemistry (1S configuration) and oxygen bridge distinguish it from simpler terpenes and related bicyclic structures.
Properties
CAS No. |
172016-38-5 |
|---|---|
Molecular Formula |
C5H6O |
Molecular Weight |
82.10 g/mol |
IUPAC Name |
(1S)-6-oxabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C5H6O/c1-2-4-5(3-1)6-4/h1-2,4-5H,3H2/t4-,5?/m0/s1 |
InChI Key |
ASZFCDOTGITCJI-ROLXFIACSA-N |
Isomeric SMILES |
C1C=C[C@H]2C1O2 |
Canonical SMILES |
C1C=CC2C1O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-6-Oxabicyclo[3.1.0]hex-2-ene typically involves the annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst under blue LED irradiation to achieve good yields. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysis and efficient annulation processes are key to achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1S)-6-Oxabicyclo[3.1.0]hex-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: Nucleophilic substitution reactions can occur at the strained ring positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(1S)-6-Oxabicyclo[3.1.0]hex-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying ring strain and reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores potential therapeutic applications, particularly in drug design and development.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1S)-6-Oxabicyclo[3.1.0]hex-2-ene exerts its effects involves its strained ring system, which makes it highly reactive. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the strained ring opens to form more stable oxygenated products, while in substitution reactions, the ring strain facilitates the addition of nucleophiles.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Key Observations :
- Functional Groups: The oxygen bridge in this compound increases polarity compared to non-oxygenated analogs like β-thujene, affecting solubility and reactivity .
- Biological Activity : β-Thujene exhibits antifungal properties, while fluorinated derivatives (e.g., C₇H₅FO₃) may enhance pharmacological stability .
- Stereochemical Impact: Thiophene-substituted analogs (e.g., 6a and 6b in Innovaciencia) demonstrate how stereochemistry influences spatial interactions, as shown by 2D-NOESY spectroscopy .
Natural Product Derivatives
Key Observations :
- Complexity in Natural Products : Egregiachloride B incorporates the 6-oxabicyclo structure into a larger fatty acid derivative, highlighting its versatility in biosynthesis .
- Volatility and Bioactivity : Sesquiterpenes like sesquithujene and β-pinene are volatile, aiding in plant defense, whereas the oxabicyclo core may reduce volatility due to increased polarity .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
